Cas no 51019-43-3 ((-)-O-Acetyl-D-mandelic acid)

(-)-O-Acetyl-D-mandelic acid structure
(-)-O-Acetyl-D-mandelic acid structure
상품 이름:(-)-O-Acetyl-D-mandelic acid
CAS 번호:51019-43-3
MF:C10H10O4
메가와트:194.1840
MDL:MFCD00004249
CID:94622
PubChem ID:24855256

(-)-O-Acetyl-D-mandelic acid 화학적 및 물리적 성질

이름 및 식별자

    • (R)-2-Acetoxy-2-phenylacetic acid
    • (-)-O-Acetyl-D-mandelic Acid
    • (R)-(-)-O-Acetylmandelic acid
    • (R)-(-)-Alpha-Acetoxyphenylacetic Acid
    • (R)-(–)-α-Acetylmandelic acid
    • (R)-2-(2-Acetylphenyl)-2-hydroxyacetic acid
    • (R)-o-acetyl mandelic acid
    • (?)-O-Acetyl-D-mandelic acid
    • (2R)-2-acetyloxy-2-phenylacetic acid
    • (R)-(-)-α-Acetoxyphenylacetic Acid
    • (R)-(−)-α-Acetoxyphenylacetic acid
    • (R)-alpha-Acetoxyphenylacetic acid
    • (R)-(+)-O-Acetylmandelic acid
    • (2R)-2-(acetyloxy)-2-phenylacetic acid
    • Benzeneacetic acid, alpha-(acetyloxy)-, (alphaR)-
    • (S)-(+)-O-Acetyl-L-mandelic acid
    • (R)-(-)-a-Acetylmandelic acid
    • AK105882
    • PubChem8063
    • D-Mandelic acid acetate
    • KSC496E2L
    • R-(-)-O-Acetoxypheny
    • (-)-O-Acetyl-D-mandelic acid
    • MDL: MFCD00004249
    • 인치: 1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1
    • InChIKey: OBCUSTCTKLTMBX-SECBINFHSA-N
    • 미소: O(C(C([H])([H])[H])=O)[C@@]([H])(C(=O)O[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

계산된 속성

  • 정밀분자량: 194.05800
  • 동위원소 질량: 194.058
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 218
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 1.4
  • 토폴로지 분자 극성 표면적: 63.6

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.324
  • 융해점: 98.0 to 102.0 deg-C
  • 비등점: 317.8°C at 760 mmHg
  • 플래시 포인트: 125℃
  • 굴절률: -153 ° (C=2, Acetone)
  • 용해도: Soluble in methanol. (almost transparency)
  • PSA: 74.60000
  • LogP: 1.00720
  • 비선광도: 153 º (C=2 IN ACETONE)
  • 용해성: 미확정
  • 광학 활성: [α]20/D −152.4°, c = 2 in acetone

(-)-O-Acetyl-D-mandelic acid 보안 정보

(-)-O-Acetyl-D-mandelic acid 세관 데이터

  • 세관 번호:2918990090
  • 세관 데이터:

    ?? ?? ??:

    2918990090

    개요:

    2918990090. 기타 추가 산소 카르복실산 (산무수\아세틸할로겐\과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2918990090. 기타 추가 산소 관능단을 가진 카르복실산과 그 산무수화물, 할로겐화물, 과산화물, 과산소산;그것들의 할로겐, 유황화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

(-)-O-Acetyl-D-mandelic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1034133-500g
(R)-2-Acetoxy-2-phenylacetic acid
51019-43-3 98%
500g
¥1380.00 2024-05-11
Key Organics Ltd
AS-15100-1MG
(R)-alpha-Acetoxyphenylacetic acid
51019-43-3 >98%
1mg
£37.00 2025-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R24780-100g
(R)-2-acetoxy-2-phenylacetic acid
51019-43-3
100g
¥206.0 2021-09-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A1453-5G
(-)-O-Acetyl-D-mandelic Acid
51019-43-3 >98.0%(GC)(T)
5g
¥195.00 2024-04-16
Enamine
EN300-7366314-0.1g
(2R)-2-(acetyloxy)-2-phenylacetic acid
51019-43-3 95%
0.1g
$19.0 2023-05-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SJ760-25g
(-)-O-Acetyl-D-mandelic acid
51019-43-3 98%
25g
101CNY 2021-05-10
eNovation Chemicals LLC
D376566-1kg
(-)-O-Acetyl-D-mandelic Acid
51019-43-3 97%
1kg
$445 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1034133-25g
(R)-2-Acetoxy-2-phenylacetic acid
51019-43-3 98%
25g
¥72.00 2024-05-11
TRC
A186210-1g
(-)-O-Acetyl-D-mandelic acid
51019-43-3
1g
$ 80.00 2022-06-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
R138928-1g
(-)-O-Acetyl-D-mandelic acid
51019-43-3 98%
1g
¥29.90 2023-09-01

(-)-O-Acetyl-D-mandelic acid 합성 방법

합성회로 1

반응 조건
참조
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2h-chromen-6-yl-methanol and (r)-feso-deacyl
, United States, , ,

합성회로 2

반응 조건
1.1 Solvents: 2-Methyl-2-butanol ;  2 h, 70 °C; 1 h, 70 - 75 °C
참조
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as fesoterodine precursors
, Italy, , ,

합성회로 3

반응 조건
1.1 Solvents: Tetrahydrofuran ;  15 min, rt; rt → 55 °C
참조
New uses of diisopropylamine derivatives
, World Intellectual Property Organization, , ,

합성회로 4

반응 조건
1.1 Solvents: 2-Methyl-2-butanol ;  2 h, 70 °C; 1 h, 70 - 75 °C; 1 h, 75 °C → 65 °C; 2 h, 60 °C; 60 °C → 25 °C; 12 h, 25 °C
참조
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as as fesoterodine precursors
, World Intellectual Property Organization, , ,

합성회로 5

반응 조건
1.1 Solvents: Ethyl acetate ;  5 - 6 h, 55 °C; 55 °C → 30 °C; 25 - 30 °C
참조
Process for the preparation of fesoterodine and intermediates
, World Intellectual Property Organization, , ,

합성회로 6

반응 조건
1.1 Solvents: 2-Methyl-2-butanol ;  70 °C
참조
The Lactol Route to Fesoterodine: An Amine-Promoted Friedel-Crafts Alkylation on Commercial Scale
Dirat, Olivier; Bibb, Andrew J.; Burns, Colin M.; Checksfield, Graham D.; Dillon, Barry R.; et al, Organic Process Research & Development, 2011, 15(5), 1010-1017

합성회로 7

반응 조건
1.1 Solvents: Tetrahydrofuran ;  50 - 55 °C; 6 h, 25 - 30 °C; 30 °C → 15 °C; 2 - 3 h, 10 - 15 °C
참조
Method for preparation of fesoterodine and its pharmaceutically acceptable salts for treatment of urinary incontinence
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
참조
Process for the production of benzopyran-2-ol derivatives
, United States, , ,

(-)-O-Acetyl-D-mandelic acid Raw materials

(-)-O-Acetyl-D-mandelic acid Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:51019-43-3)(-)-O-ACETYL-D-MANDELIC ACID
sfd14262
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:51019-43-3)(-)-O-Acetyl-D-mandelic acid
A828399
순결:99%
재다:1kg
가격 ($):260.0